![molecular formula C6H5ClO5S B2449355 Methyl 3-chlorosulfonylfuran-2-carboxylate CAS No. 959582-30-0](/img/structure/B2449355.png)
Methyl 3-chlorosulfonylfuran-2-carboxylate
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Description
“Methyl 3-chlorosulfonylfuran-2-carboxylate” is a chemical compound with the CAS Number: 959582-30-0 . It has a molecular weight of 224.62 . The IUPAC name for this compound is methyl 3- (chlorosulfonyl)-2-furoate .
Molecular Structure Analysis
The InChI code for “Methyl 3-chlorosulfonylfuran-2-carboxylate” is 1S/C6H5ClO5S/c1-11-6 (8)5-4 (2-3-12-5)13 (7,9)10/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.Scientific Research Applications
Epoxy Resin Synthesis
Methyl 3-chlorosulfonylfuran-2-carboxylate: is utilized in the synthesis of furan derivatives for epoxy resins . These resins are crucial in various industries due to their excellent mechanical properties and chemical resistance. The furan derivatives provide a renewable and sustainable alternative to traditional epoxy resins derived from petroleum sources.
Sustainable Chemical Feedstock
As a derivative of furan, this compound contributes to the development of sustainable chemicals from lignocellulosic biomass . It serves as an alternative to petroleum-derived chemicals, offering a pathway to more environmentally friendly production processes and materials with properties that can exceed those of their fossil-based counterparts.
Medicinal Chemistry
In the realm of medicinal chemistry, heterocyclic compounds like Methyl 3-chlorosulfonylfuran-2-carboxylate play a significant role . They are foundational in synthesizing novel molecules with potential therapeutic applications, including anti-inflammatory agents.
Photocatalytic Activity
Research has explored the photocatalytic activities of furan derivatives . Methyl 3-chlorosulfonylfuran-2-carboxylate can be a precursor in synthesizing materials that exhibit photocatalytic properties, which are valuable in environmental remediation and energy conversion applications.
Green Solvent Production
Furan derivatives, including Methyl 3-chlorosulfonylfuran-2-carboxylate , are involved in creating new, green solvents . These solvents are designed to be less toxic and more sustainable than traditional solvents, aligning with the increasing demand for eco-friendly industrial processes.
Each of these applications demonstrates the versatility and potential of Methyl 3-chlorosulfonylfuran-2-carboxylate in contributing to a range of scientific and industrial advancements. The focus on sustainability and environmental impact is a common thread that underscores the importance of this compound in current and future research endeavors.
Dyestuff and Pigment Synthesis
This compound is involved in synthesizing dyestuffs and pigments . The furan ring can be functionalized to produce various colors and properties, making it valuable for developing new dyes and pigments for textiles, inks, and coatings.
Corrosion Inhibitors
Methyl 3-chlorosulfonylfuran-2-carboxylate: serves as a precursor in the synthesis of corrosion inhibitors . These inhibitors are essential for protecting metals and alloys from corrosion, especially in harsh environments, thereby extending the life of metal components and structures.
properties
IUPAC Name |
methyl 3-chlorosulfonylfuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO5S/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOQJQRSRTWKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CO1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chlorosulfonylfuran-2-carboxylate |
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